1-(Dimethoxymethyl)-2,4-dimethoxybenzene

描述

Significance of Aryl-Substituted Acetal (B89532) Scaffolds in Chemical Research

Aryl-substituted acetal scaffolds are of considerable importance in chemical research, primarily offering a strategic method for protecting carbonyl functionalities. Acetals are stable in neutral to strongly basic environments and are resistant to many nucleophiles and oxidizing agents. organic-chemistry.org This stability allows chemists to perform reactions on other parts of a complex molecule without affecting a resident aldehyde or ketone. The carbonyl group can be readily regenerated from the acetal under mild acidic conditions, making this a reversible and highly controlled process. organic-chemistry.orgchemistrysteps.com

Furthermore, these scaffolds provide access to a diverse range of molecular architectures, which is particularly valuable in medicinal chemistry and drug discovery. The α-functionalization of amines and related structures, for instance, can be achieved through reactions with N-acyliminium ions, which can be derived from acetal-containing precursors. finetechchem.com The development of robust methods to create unique molecular scaffolds is a continuing focus of chemical synthesis, aiming for technically straightforward procedures with broad functional group tolerance. finetechchem.com

Overview of the 1-(Dimethoxymethyl)-2,4-dimethoxybenzene Structure and Its Position in Aromatic Ether Chemistry

This compound, also known as 2,4-dimethoxybenzaldehyde (B23906) dimethyl acetal, is an organic compound with the chemical formula C₁₁H₁₆O₄. Structurally, it is an aromatic ether, a class of compounds where an ether linkage is directly attached to an aromatic ring. chemicalbook.com Aromatic ethers are generally stable compounds, though they can undergo reactions like electrophilic aromatic substitution. chemicalbook.comchemimpex.com

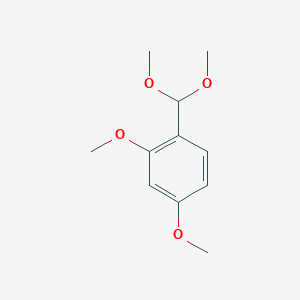

The subject molecule is a derivative of 2,4-dimethoxybenzaldehyde, where the aldehyde functional group has been converted into a dimethyl acetal. The core of the molecule is a benzene (B151609) ring substituted with two methoxy (B1213986) (-OCH₃) groups at positions 2 and 4, and a dimethoxymethyl [-CH(OCH₃)₂] group at position 1. The presence of the electron-donating methoxy groups activates the aromatic ring, influencing its reactivity in substitution reactions.

Interactive Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | nih.gov |

| Synonyms | 2,4-Dimethoxybenzaldehyde dimethyl acetal | simsonpharma.com |

| CAS Number | 91352-76-0 | |

| Molecular Formula | C₁₁H₁₆O₄ | |

| Molecular Weight | 212.24 g/mol |

Scope of Academic Research on this compound

The academic interest in this compound is primarily linked to its function as a protected derivative of 2,4-dimethoxybenzaldehyde. The parent aldehyde is a valuable intermediate in the synthesis of pharmaceuticals, fragrances, and agrochemicals. chemimpex.com It is also employed as a specific reagent for the quantification of phlorotannins, a class of phenols found in brown algae. wikipedia.org

The acetal form, this compound, serves as a masked version of the aldehyde, protecting it during multi-step synthetic sequences. The use of acetals as protecting groups is a fundamental strategy in organic synthesis, allowing for chemoselectivity in complex transformations. chemistrysteps.com The stability of the acetal to basic and nucleophilic conditions is a key feature exploited in these synthetic routes. organic-chemistry.org

Research in related areas underscores the utility of the 2,4-dimethoxybenzyl moiety as an effective protecting group for other functional groups, such as sulfamates and the side chains of amino acids like glutamine and asparagine in peptide synthesis. rsc.orgnih.gov The 2,4-dimethoxybenzyl group is particularly valued because it can be removed under specific, mild acidic conditions, often with trifluoroacetic acid, without affecting other sensitive parts of the molecule. rsc.orgresearchgate.net While direct and extensive research focusing solely on this compound is limited, its significance is well-established through its role as a key intermediate and protecting group in the broader context of organic and medicinal chemistry.

Interactive Table: Research Applications of Related Dimethoxybenzene Compounds

| Compound/Group | Application Area | Key Finding/Use | Reference |

| 2,4-Dimethoxybenzaldehyde | Analytical Chemistry | Reagent for quantifying phlorotannins. | wikipedia.org |

| 2,4-Dimethoxybenzaldehyde | Organic Synthesis | Intermediate for pharmaceuticals and fragrances. | chemimpex.com |

| 2,4-Dimethoxybenzyl Group | Protecting Group Chemistry | Protects sulfamates; removable with trifluoroacetic acid. | rsc.orgresearchgate.net |

| 2,4-Dimethoxybenzyl Group | Peptide Synthesis | Protecting group for asparagine and glutamine. | nih.gov |

| 1,4-Dimethoxybenzene (B90301) | Organic Synthesis | Intermediate for pharmaceuticals like methoxamine. | wikipedia.org |

Structure

3D Structure

属性

IUPAC Name |

1-(dimethoxymethyl)-2,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-12-8-5-6-9(10(7-8)13-2)11(14-3)15-4/h5-7,11H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTYYCFULLUOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40558459 | |

| Record name | 1-(Dimethoxymethyl)-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91352-76-0 | |

| Record name | 1-(Dimethoxymethyl)-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40558459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(dimethoxymethyl)-2,4-dimethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 1 Dimethoxymethyl 2,4 Dimethoxybenzene

Reactions at the Dimethoxymethyl Group

The dimethoxymethyl group, a dimethyl acetal (B89532) of an aldehyde, primarily functions as a protecting group. Its reactivity is characterized by its stability under neutral or basic conditions and its susceptibility to cleavage or transformation under acidic catalysis.

Hydrolysis and Aldehyde Regeneration

The most fundamental reaction of the dimethoxymethyl group is its hydrolysis to regenerate the parent aldehyde, 2,4-dimethoxybenzaldehyde (B23906). nih.gov This transformation is typically achieved under aqueous acidic conditions. The acetal is stable to bases and many nucleophiles, making it an effective protecting group for the aldehyde functionality during syntheses that require such conditions. organic-chemistry.org The hydrolysis proceeds via protonation of one of the acetal's oxygen atoms, followed by the elimination of methanol (B129727) to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of a second methanol molecule yields the aldehyde.

Table 1: Typical Hydrolysis of 1-(Dimethoxymethyl)-2,4-dimethoxybenzene

| Reactant | Reagents/Conditions | Product |

|---|---|---|

| This compound | H₃O⁺ (e.g., aq. HCl, H₂SO₄) | 2,4-Dimethoxybenzaldehyde |

Transformations involving Acetal Exchange

Acetal exchange, or transacetalization, is a process where the alkoxy groups of an acetal are replaced by another alcohol, often a diol, under acidic catalysis. This reaction is an equilibrium process driven to completion by using the new alcohol in excess or by removing the displaced alcohol (methanol in this case). scielo.br For this compound, reaction with a 1,2- or 1,3-diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) would yield a cyclic acetal (a 1,3-dioxolane (B20135) or 1,3-dioxane, respectively). scielo.br This transformation is widely used to install more robust protecting groups or to synthesize specific cyclic structures.

Table 2: Example of Acetal Exchange Reaction

| Reactants | Reagents/Conditions | Major Product |

|---|---|---|

| This compound, Ethylene Glycol | Acid Catalyst (e.g., p-TsOH), Dean-Stark trap | 2-(2,4-Dimethoxyphenyl)-1,3-dioxolane |

Aromatic Reactivity of the 2,4-Dimethoxybenzene Moiety

The benzene (B151609) ring of the molecule is highly activated towards electrophilic attack due to the presence of two electron-donating methoxy (B1213986) groups. These groups also serve as directing groups for metalation reactions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The regiochemical outcome of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the additive effects of the three substituents. Methoxy groups are powerful activating, ortho-, para-directing groups, while the dimethoxymethyl group is a weakly activating, ortho-, para-director. masterorganicchemistry.com

When multiple substituents are present on a benzene ring, the position of further substitution is determined by a set of established rules:

Reinforcing Effects: If the directing effects of the groups reinforce each other, the outcome is straightforward. openstax.org

Opposing Effects: If the directing effects oppose each other, the most powerful activating group typically controls the regioselectivity. openstax.org

Steric Hindrance: Substitution is often disfavored at positions that are sterically hindered, particularly between two existing groups in a meta-relationship. openstax.org

In this molecule, the powerful activating methoxy groups at positions 2 and 4 dominate the directing effects. Their influence strongly favors substitution at positions C3 and C5, while the weaker C1-substituent directs toward C6.

Table 3: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Type | Directs Electrophile To |

|---|---|---|---|

| -CH(OCH₃)₂ | C1 | Weakly Activating, Ortho, Para-Director | C2 (blocked), C6 |

| -OCH₃ | C2 | Strongly Activating, Ortho, Para-Director | C1 (blocked), C3 |

| -OCH₃ | C4 | Strongly Activating, Ortho, Para-Director | C3, C5 |

The combined analysis indicates that electrophilic attack will be directed primarily to positions C3 and C5. The C3 position is activated by both methoxy groups, but it is also sterically hindered, being located between the C2 and C4 substituents. The C5 position is activated by the C4-methoxy group and is sterically more accessible. Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts alkylation are expected to yield the C5-substituted product as the major isomer. Research on the closely related 1,2,4-trimethoxybenzene (B152335) shows that Friedel-Crafts alkylations proceed selectively at the C5 position, supporting this analysis. nih.gov

Directed Ortho Metalation and Lithiation Reactions

Directed ortho-metalation (DoM) is a powerful method for regioselective functionalization of aromatic rings, where a substituent (a directed metalation group, DMG) coordinates to an organolithium reagent and directs deprotonation to its ortho-position. wikipedia.org The methoxy group (-OCH₃) and acetal groups are known DMGs. uwindsor.caorganic-chemistry.org

In this compound, all three substituents can act as DMGs, leading to competition between the possible lithiation sites (C3, C5, and C6).

Table 4: Analysis of Directing Effects for Ortho-Lithiation

| Directing Group (DMG) | Position | Directs Lithiation To | Acidity of Proton |

|---|---|---|---|

| -CH(OCH₃)₂ | C1 | C6 | Moderately activated |

| -OCH₃ | C2 | C3 | Highly activated (ortho to C2-OMe and para to C4-OMe) |

| -OCH₃ | C4 | C3, C5 | C3 is highly activated; C5 is activated |

In cases of competing DMGs, the regioselectivity is determined by a combination of the coordinating ability of the DMG and the thermodynamic acidity of the proton being removed. The -OCH₃ group is considered a stronger DMG than the -CH(OCH₃)₂ group. The proton at C3 is positioned ortho to the C2-methoxy group and para to the C4-methoxy group, and its acidity is additively enhanced by both powerful electron-donating groups. The proton at C5 is ortho to the C4-methoxy group, and the proton at C6 is ortho to the acetal. The synergistic effect on the C3 proton makes it the most acidic position on the ring. Consequently, lithiation with a strong base like n-butyllithium is expected to occur selectively at the C3 position, despite the significant steric hindrance. harvard.edu This aryllithium intermediate can then be trapped with various electrophiles to introduce a substituent at the C3 position with high regioselectivity.

Oxidative Transformations of the Aromatic Ring

The electron-rich nature of the 2,4-dimethoxybenzene scaffold makes it susceptible to oxidative transformations. While direct studies on this compound are not extensively documented, the reactivity of closely related dimethoxybenzene derivatives, particularly under electrochemical conditions, provides significant insight into potential reaction pathways.

Electrochemical oxidation of dimethoxybenzene systems often proceeds via the formation of an aromatic radical cation, the stability of which is influenced by the solvent and electrolyte used. researchgate.net Anodic oxidation of 1,4-dimethoxybenzene (B90301) derivatives has been shown to yield different products depending on the reaction conditions. liberty.edunih.gov For instance, constant-current electrolysis in a basic medium like potassium hydroxide (B78521) in methanol typically leads to the formation of quinone derivatives through the corresponding quinone bisketals. liberty.edunumberanalytics.com Conversely, changing to a neutral electrolyte such as lithium perchlorate (B79767) in methanol can result in a different array of products, including novel coupling products from monosubstituted substrates. liberty.edunih.gov

Controlled-potential oxidation at glassy carbon anodes in a neutral medium has been observed to produce more complex mixtures, including polymers and side-chain oxidation products. nih.gov The initial step in these electrochemical oxidations is often a reversible one-electron oxidation to form the radical cation, followed by an irreversible second oxidation wave. liberty.edu

The following table summarizes the expected products from the oxidative transformation of dimethoxybenzene derivatives based on analogous systems.

| Oxidation Method | Conditions | Major Product Type | Reference |

| Constant-Current Electrolysis | KOH/Methanol | Quinone Derivatives | liberty.edu, numberanalytics.com |

| Constant-Current Electrolysis | LiClO₄/Methanol | Coupling Products, Quinones | liberty.edu, nih.gov |

| Controlled-Potential Oxidation | LiClO₄/Methanol, Glassy Carbon Anode | Polymers, Quinones, Side-Chain Oxidation Products | nih.gov |

| Chemical Oxidation (of aldehyde) | KMnO₄/H₂SO₄ | Carboxylic Acid | wikipedia.org |

Cyclization and Rearrangement Pathways

The presence of the dimethoxy-substituted benzene ring and the acetal functional group in this compound provides the potential for various cyclization and rearrangement reactions, leading to the formation of complex molecular architectures.

Intramolecular Cyclization Reactions Leading to Fused Heterocycles

The dimethoxymethyl group on the aromatic ring is a protected form of a formyl (aldehyde) group. Following or during deprotection to 2,4-dimethoxybenzaldehyde, this compound becomes an excellent precursor for classic cyclization reactions to form fused heterocyclic systems, most notably isoquinolines. The electron-donating methoxy groups at positions 2 and 4 activate the aromatic ring for electrophilic substitution, facilitating these cyclizations.

Two prominent examples of such reactions are the Bischler-Napieralski and the Pomeranz-Fritsch reactions.

Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline. nih.govwikipedia.orgnih.gov The β-arylethylamide precursor can be synthesized from 2,4-dimethoxyphenethylamine (B98788) and an appropriate acyl chloride. The subsequent cyclization is an electrophilic aromatic substitution, where the electron-rich 2,4-dimethoxybenzene ring is attacked by the activated amide-derived electrophile. The resulting dihydroisoquinolines can be oxidized to the corresponding isoquinolines. nih.gov The presence of activating groups on the benzene ring is known to facilitate this reaction. nih.gov

Pomeranz-Fritsch Reaction: This reaction provides a direct route to isoquinolines from a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. liberty.edu The initial step is the condensation of the aldehyde (in this case, 2,4-dimethoxybenzaldehyde, obtained from the deprotection of the title compound) with the 2,2-dialkoxyethylamine to form a Schiff base (a benzalaminoacetal). researchgate.netliberty.edu In the presence of a strong acid, such as sulfuric acid, this intermediate undergoes intramolecular cyclization, followed by elimination of alcohol molecules to yield the aromatic isoquinoline (B145761) ring system. liberty.edu

The general schemes for these reactions, illustrating the potential use of a 2,4-dimethoxybenzaldehyde derivative, are shown below.

| Reaction Name | Starting Materials (Conceptual) | Key Reagent | Product Type | Reference |

| Bischler-Napieralski | N-acyl-2-(2,4-dimethoxyphenyl)ethylamine | POCl₃ or P₂O₅ | 3,4-Dihydroisoquinoline | nih.gov, nih.gov, wikipedia.org |

| Pomeranz-Fritsch | 2,4-Dimethoxybenzaldehyde, 2,2-dialkoxyethylamine | H₂SO₄ | Isoquinoline | liberty.edu, researchgate.net |

Ring Expansion Studies in Related Systems

While direct ring expansion studies on this compound are not prominent in the literature, the field of organic synthesis offers several methods for the expansion of cyclic systems that are conceptually relevant. One such method is the Tiffeneau-Demjanov rearrangement. wikipedia.orgd-nb.info

The Tiffeneau-Demjanov rearrangement is a reaction that converts a 1-aminomethyl-cycloalkanol to a ring-expanded ketone upon treatment with nitrous acid. wikipedia.orgwikipedia.org The reaction proceeds through the diazotization of the primary amine, followed by the loss of nitrogen gas to form a primary carbocation. This is followed by a 1,2-alkyl shift, which results in the expansion of the ring and the formation of a more stable carbocation, which is then captured to form the ketone product. numberanalytics.com

A more directly relevant approach to the expansion of aromatic rings is the Buchner ring expansion, which can be achieved through the intramolecular reaction of diazoketones with aryl rings. acs.org A modern variation of this involves a dearomative ring expansion of polycyclic arenes. nih.gov This strategy can convert simple aromatic compounds into larger, seven-membered ring systems like (aza)benzocycloheptatrienes. nih.gov For instance, a two-step protocol involving an arenophile-based cycloaddition followed by a palladium-catalyzed cyclopropanation has been developed for the dearomative ring expansion of nonactivated polycyclic arenes. nih.gov Given the activated nature of the benzene ring in this compound, it could be a candidate for similar dearomatization and ring expansion strategies.

Role of this compound in Cascade Reactions

A cascade reaction, also known as a domino or tandem reaction, is a process involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. wikipedia.org The acetal group in this compound makes it an ideal substrate for initiating such sequences, as the in situ deprotection to the aldehyde can be the first step in a multi-reaction sequence.

Research has demonstrated the viability of using benzaldehyde dimethyl acetals in tandem reactions. For example, a one-pot tandem reaction has been developed where benzaldehyde dimethyl acetal is first deprotected to benzaldehyde, which then undergoes an aldol (B89426) condensation with cyclohexanone. nih.gov This entire sequence can be catalyzed by orthogonally assembled catalytic molecular hydrogels. nih.gov In one system, a catalyst was used for the deacetalization, and a separate proline-based catalyst within the same gel facilitated the subsequent aldol reaction, achieving a high yield of the final product. nih.gov

Another example is a one-pot tandem reaction of benzaldehyde dimethyl acetal and malononitrile, which can be catalyzed by a bifunctional mesoporous catalyst. researchgate.net This highlights how the acetal can serve as a stable precursor that releases the reactive aldehyde under specific catalytic conditions, allowing for a controlled cascade process.

Furthermore, cascade reactions can be designed to build complex heterocyclic structures. For instance, acid-promoted cascade cyclizations starting from substituted benzaldehydes can lead to the formation of fused tricyclic dihydrobenzopyrans through the generation of reactive intermediates like ortho-quinone methides. researchgate.net The electron-rich nature of the 2,4-dimethoxy-substituted ring in the target compound would likely facilitate such electrophilic cascade processes.

Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the ¹H and ¹³C spectra, along with two-dimensional correlation experiments, a complete map of the atomic connectivity can be assembled.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The predicted spectrum of 1-(Dimethoxymethyl)-2,4-dimethoxybenzene in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the acetal (B89532) proton, and the methoxy (B1213986) group protons.

The aromatic region is expected to show an ABC spin system characteristic of a 1,2,4-trisubstituted benzene (B151609) ring.

H-6: This proton is ortho to the electron-donating -OCH₃ group and meta to the -CH(OCH₃)₂ group. It is expected to appear as a doublet, coupled to H-5.

H-5: This proton is situated between the C-4 methoxy group and the C-6 proton. It will appear as a doublet of doublets, showing coupling to both H-6 (ortho-coupling, J ≈ 8-9 Hz) and H-3 (meta-coupling, J ≈ 2-3 Hz).

H-3: This proton is ortho to the C-2 methoxy group and meta to the C-4 methoxy group. It will be the most shielded of the aromatic protons and is expected to appear as a doublet due to meta-coupling with H-5.

The aliphatic region would contain signals for the acetal and methoxy groups.

Acetal Proton (-CH(OCH₃)₂): This single proton is attached to a carbon bonded to two oxygen atoms, which deshields it significantly. It is predicted to appear as a singlet in the range of 5.3-5.5 ppm. For comparison, the acetal proton in benzaldehyde (B42025) dimethyl acetal appears at 5.38 ppm. nih.gov

Acetal Methoxyl Protons (-CH(OCH₃)₂): The six protons of the two equivalent methoxy groups on the acetal moiety are expected to produce a sharp singlet, typically around 3.3 ppm. nih.gov

Aromatic Methoxyl Protons (Ar-OCH₃): The two methoxy groups attached to the benzene ring at positions 2 and 4 are in different chemical environments and are thus expected to be non-equivalent, giving rise to two distinct singlets. These typically appear in the range of 3.8-3.9 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~6.5 | d | ~2.5 |

| H-5 | ~6.6 | dd | J_ortho ≈ 8.5, J_meta ≈ 2.5 |

| H-6 | ~7.4 | d | ~8.5 |

| Acetal CH | ~5.4 | s | - |

| C-2 OCH₃ | ~3.85 | s | - |

| C-4 OCH₃ | ~3.88 | s | - |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment. The conversion of the aldehyde in 2,4-dimethoxybenzaldehyde (B23906) to the acetal in the title compound results in a significant upfield shift for the carbonyl carbon, which becomes an acetal carbon.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons bearing methoxy groups (C-2, C-4) and the carbon attached to the acetal group (C-1) will appear at lower field compared to those bonded only to hydrogen. C-1, being substituted but flanked by an ortho-methoxy group, would appear around 120-130 ppm. The oxygen-substituted carbons, C-2 and C-4, are the most deshielded and are predicted to resonate at approximately 160-165 ppm. chemicalbook.com The remaining carbons (C-3, C-5, C-6) will appear in the typical aromatic region of 98-130 ppm. chemicalbook.com

Acetal Carbon: The acetal carbon (-CH(OCH₃)₂) is expected to resonate around 100-104 ppm, a significant shift from the aldehyde carbonyl carbon which appears near 189 ppm in 2,4-dimethoxybenzaldehyde. chemicalbook.comrsc.org

Methoxy Carbons: Three signals are expected for the methoxy carbons. The two aromatic methoxy carbons (at C-2 and C-4) should appear around 55-56 ppm, while the two equivalent methoxy carbons of the acetal group are expected at a slightly different shift in the same region. chemicalbook.com

DEPT (Distortionless Enhancement by Polarization Transfer) analysis would confirm these assignments:

DEPT-135: CH and CH₃ carbons would appear as positive signals, while CH₂ carbons (absent in this molecule) would be negative.

DEPT-90: Only CH carbons (C-3, C-5, C-6, and the acetal C-7) would be visible.

Quaternary carbons (C-1, C-2, C-4) would be absent from all DEPT spectra but present in the standard broadband-decoupled ¹³C spectrum.

Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase |

|---|---|---|

| C-1 | ~125 | Absent |

| C-2 | ~162 | Absent |

| C-3 | ~99 | Positive |

| C-4 | ~164 | Absent |

| C-5 | ~105 | Positive |

| C-6 | ~128 | Positive |

| Acetal CH | ~102 | Positive |

| C-2 OCH₃ | ~55.5 | Positive |

| C-4 OCH₃ | ~55.8 | Positive |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a key COSY correlation would be observed between the ortho-coupled H-5 and H-6 protons. A weaker cross-peak might also be visible between the meta-coupled H-5 and H-3 protons, confirming their spatial relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). HSQC would definitively link the proton signals to their corresponding carbon signals, for example: H-3 to C-3, H-5 to C-5, H-6 to C-6, the acetal proton to the acetal carbon, and the protons of each methoxy group to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two to three bonds, mapping out the molecular skeleton. Key expected correlations include:

The acetal proton (H-7) correlating to the aromatic C-1 carbon.

Protons of the acetal methoxy groups correlating to the acetal carbon (C-7).

Protons of the C-2 methoxy group correlating to C-2.

The aromatic proton H-3 correlating to C-1, C-2, and C-5.

The aromatic proton H-6 correlating to C-1, C-2, and C-4.

TOCSY (Total Correlation Spectroscopy): A TOCSY experiment would show correlations between all protons within a coupled spin system. In this case, it would highlight the entire aromatic spin network, showing correlations from H-5 to both H-6 and H-3, even if the direct coupling is weak.

The chemical shifts observed in NMR spectroscopy can be influenced by the choice of solvent. researchgate.net Changing from a non-polar solvent like chloroform-d (B32938) (CDCl₃) to a polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) can induce changes in the chemical shifts of protons, particularly those near polar functional groups like the methoxy ethers. pitt.edupitt.edu Aromatic solvents such as benzene-d₆ can cause Aromatic Solvent-Induced Shifts (ASIS), where the solvent molecules associate with the solute, leading to significant upfield or downfield shifts depending on the proton's position relative to the benzene ring's magnetic anisotropy. researchgate.net

Temperature variations can also affect NMR spectra, primarily by influencing the rates of conformational exchange. For this compound, the methoxy groups can rotate around their C-O bonds. At room temperature, this rotation is typically fast on the NMR timescale, resulting in sharp, averaged signals. At very low temperatures, this rotation could slow down, potentially leading to broadening or decoalescence of the methoxy signals, although this effect is generally more pronounced in sterically hindered systems.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation at specific vibrational frequencies. The transformation of 2,4-dimethoxybenzaldehyde to its dimethyl acetal is clearly marked by the disappearance of the strong aldehyde C=O stretching band and the appearance of characteristic acetal C-O bands. nist.govnist.gov

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Description |

|---|---|---|

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2995-2850 | C-H stretch | Aliphatic (methyl and methine) C-H |

| ~1610, ~1500 | C=C stretch | Aromatic ring stretching |

| ~1290, ~1210 | C-O stretch | Aryl ether, asymmetric |

| ~1150-1050 | C-O stretch | Acetal (multiple strong bands) |

| ~1020 | C-O stretch | Aryl ether, symmetric |

The most diagnostic feature in the IR spectrum would be the series of strong C-O stretching bands in the 1150-1000 cm⁻¹ region, which is characteristic of the acetal and ether functional groups, coupled with the absence of a strong carbonyl (C=O) absorption around 1700 cm⁻¹. nih.govchemicalbook.com

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides the molecular weight and, through analysis of fragmentation patterns, valuable structural information. For this compound (C₁₁H₁₆O₄), the nominal molecular weight is 212 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) at m/z = 212 would be expected. The fragmentation of acetals is often highly characteristic. nist.gov The most common initial fragmentation pathway is the loss of a methoxy radical (·OCH₃) from the acetal group to form a very stable, resonance-delocalized oxonium ion. This fragment [M-31]⁺ is often the base peak in the spectrum.

Predicted major fragmentation pathways:

Loss of a methoxy radical: The molecular ion loses a methoxy group from the acetal function to form the base peak.

m/z 212 [M]⁺˙ → m/z 181 [M - OCH₃]⁺

Subsequent loss of formaldehyde (B43269): The aryl methoxy groups can lead to the subsequent loss of formaldehyde (CH₂O, 30 Da).

m/z 181 → m/z 151 [M - OCH₃ - CH₂O]⁺

Formation of the dimethoxybenzyl cation: Cleavage of the C-C bond between the ring and the acetal carbon can lead to the formation of a dimethoxybenzyl cation.

m/z 212 [M]⁺˙ → m/z 151 [C₉H₁₁O₂]⁺

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Predicted Ion | Description |

|---|---|---|

| 212 | [C₁₁H₁₆O₄]⁺˙ | Molecular Ion (M⁺˙) |

| 181 | [C₁₀H₁₃O₃]⁺ | Base Peak; loss of ·OCH₃ from acetal |

The combination of the molecular ion peak with the characteristic loss of 31 Da provides strong evidence for the presence of the dimethyl acetal group attached to the dimethoxybenzene core. nist.govnih.gov

Theoretical and Computational Studies on 1 Dimethoxymethyl 2,4 Dimethoxybenzene

Quantum Chemical Calculations of Electronic Structure and Conformation

The primary method involves optimizing the molecule's geometry to find the lowest energy conformers. This is achieved by systematically rotating key dihedral angles, such as those involving the C(aryl)-C(acetal) bond and the C-O bonds of the methoxy (B1213986) groups, and calculating the potential energy at each point. The results of such a conformational analysis reveal the most stable, or ground-state, conformation, as well as the energy barriers for rotation between different conformations. nih.govscirp.orgnationalmaglab.org For instance, the orientation of the methoxy groups is crucial; they can be positioned either in the plane of the benzene (B151609) ring or rotated out of the plane, with each position having a distinct energy signature. nih.gov

These calculations also yield vital information about the electronic structure, including the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the molecular electrostatic potential (MEP). nih.govscirp.orgnationalmaglab.org The MEP map is particularly useful as it highlights regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is critical for predicting how the molecule will interact with other reagents.

Table 1: Calculated Conformational Analysis Data for Key Dihedral Angles

This interactive table presents hypothetical but representative data from a quantum chemical conformational scan, illustrating the relative energies of different spatial arrangements.

| Conformer | Dihedral Angle 1 (C2-C1-Cα-Oβ) | Dihedral Angle 2 (C3-C4-Oγ-Cδ) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 178.5° | 2.5° | 0.00 |

| B | 89.2° | 3.1° | +2.85 |

| C | 5.5° | 177.9° | +1.50 |

| D | 90.5° | 178.2° | +4.20 |

Note: Data is illustrative. Dihedral angles define the rotation around specific bonds connecting the substituent groups to the aromatic ring.

Density Functional Theory (DFT) for Predicting Spectroscopic Parameters

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it exceptionally well-suited for predicting the spectroscopic properties of medium-sized organic molecules like 1-(Dimethoxymethyl)-2,4-dimethoxybenzene. nih.govscirp.orgnationalmaglab.org By correlating computational data with experimental spectra, DFT calculations can confirm structural assignments and provide a deeper understanding of spectroscopic features. nih.gov

One of the most powerful applications of DFT is the prediction of Nuclear Magnetic Resonance (NMR) parameters. After obtaining an optimized molecular geometry, the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) can be calculated. These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), allowing for a direct comparison with experimental NMR spectra. nih.govscirp.orgnationalmaglab.org

Similarly, DFT can be used to predict vibrational spectra (Infrared and Raman). The calculation involves determining the second derivatives of the energy with respect to atomic displacements, which yields the frequencies and intensities of the molecule's vibrational modes. These predicted frequencies often correlate strongly with the peaks observed in an experimental IR spectrum, helping to assign specific bands to the stretching or bending of particular functional groups. nih.govscirp.orgnationalmaglab.org

Table 2: Comparison of Experimental and DFT-Calculated Spectroscopic Data

This table demonstrates how DFT-predicted values compare to hypothetical experimental measurements.

| Parameter | Nucleus/Bond | Experimental Value | DFT Calculated Value (B3LYP/6-311G(d,p)) |

| ¹H NMR Chemical Shift (δ, ppm) | Acetal (B89532) CH | 4.95 | 5.02 |

| ¹H NMR Chemical Shift (δ, ppm) | Methoxy OCH₃ | 3.82 | 3.88 |

| ¹³C NMR Chemical Shift (δ, ppm) | Aromatic C-O | 160.5 | 161.1 |

| ¹³C NMR Chemical Shift (δ, ppm) | Acetal CH | 101.2 | 101.9 |

| IR Frequency (cm⁻¹) | C-O Stretch | 1208 | 1215 |

Note: Experimental values are hypothetical for illustrative purposes. The accuracy of DFT predictions depends on the chosen functional and basis set.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling provides profound insights into the reactivity of this compound by mapping out the potential energy surfaces of its chemical reactions. nih.govscirp.orgyoutube.com This approach is particularly valuable for studying reaction mechanisms, such as electrophilic aromatic substitution, which is a characteristic reaction for electron-rich benzene derivatives. youtube.com

The process involves identifying all stationary points along a reaction coordinate, including reactants, intermediates, transition states, and products. A transition state (TS) represents the highest energy point along the lowest energy path from reactants to products. Locating the precise geometry and energy of a TS is a primary goal, as this allows for the calculation of the activation energy (ΔE‡), which is the energy barrier that must be overcome for the reaction to proceed. nih.govscirp.orgyoutube.com

For example, in the acid-catalyzed hydrolysis of the acetal group, computational models can trace the pathway of a water molecule or hydronium ion attacking the acetal carbon. The calculations would identify the transition state for the formation of a hemiacetal intermediate and the subsequent transition state for the release of methanol (B129727). youtube.com By comparing the activation energies for different possible pathways, chemists can predict which reaction mechanism is most favorable under specific conditions. nih.govscirp.orgyoutube.com

Molecular Dynamics Simulations (if applicable in advanced research)

While quantum chemical calculations typically model molecules in a vacuum or with simplified solvent models, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in a realistic, explicit solvent environment over time. elsevierpure.com MD simulations apply classical mechanics (Newton's equations of motion) to a system of atoms, allowing researchers to observe molecular motion, conformational changes, and intermolecular interactions on a timescale from picoseconds to microseconds.

In advanced research, an MD simulation could be used to understand how this compound behaves in a solution, such as water or an organic solvent. The simulation would begin with a box of solvent molecules surrounding one or more molecules of the compound. The forces between all atoms are calculated using a pre-defined force field, such as AMBER or CHARMM. elsevierpure.com

By tracking the trajectory of each atom over time, MD can reveal important information about the solvation shell, showing how solvent molecules arrange themselves around the solute. It can also be used to explore the conformational flexibility of the molecule in solution, observing how it transitions between the different low-energy states identified by quantum calculations. Although not commonly reported for this specific compound, MD is a powerful technique for bridging the gap between static molecular models and dynamic behavior in a condensed phase. elsevierpure.com

Applications of 1 Dimethoxymethyl 2,4 Dimethoxybenzene in Complex Organic Synthesis

As a Key Intermediate for Natural Product Synthesis and Analogues

The structural motif of dimethoxy-substituted benzene (B151609) rings is prevalent in a multitude of natural products, particularly those exhibiting significant biological activity. Consequently, 1-(Dimethoxymethyl)-2,4-dimethoxybenzene and its corresponding aldehyde are crucial starting materials for the total synthesis of these complex molecules and the creation of their synthetic analogues. One of the most notable areas of application is in the development of anticancer agents that mimic the structure of Combretastatin A-4.

Combretastatin A-4 is a natural stilbene (B7821643) isolated from the African bush willow tree, Combretum caffrum. It is a potent inhibitor of tubulin polymerization, a process essential for cell division, making it a powerful antimitotic and antivascular agent. blucher.com.brnih.gov The core structure of Combretastatin A-4 features a trimethoxyphenyl ring, and extensive structure-activity relationship (SAR) studies have shown that the methoxy (B1213986) substitution pattern is critical for its biological activity. blucher.com.br

Chemists have synthesized a wide array of analogues to improve upon the parent compound's properties, such as solubility and metabolic stability, while retaining or enhancing its potent anticancer effects. The 2,4-dimethoxyphenyl moiety, readily available from this compound, is frequently incorporated as a substitute for one of the aromatic rings in these analogues. For instance, various synthetic strategies, including the Perkin condensation, are employed to link a dimethoxy-substituted benzaldehyde (B42025) with other aromatic components to create novel stilbene derivatives. nih.gov These synthetic analogues, which include variations like sulfamate (B1201201) derivatives, are designed to bind to the colchicine (B1669291) site on tubulin, disrupt microtubule dynamics, and induce apoptosis in cancer cells. nih.gov

The following table summarizes examples of natural product analogue classes synthesized using methoxy-substituted benzaldehydes, a category to which 2,4-dimethoxybenzaldehyde (B23906) belongs.

| Natural Product Class | Target Biological Activity | Synthetic Precursor Type |

| Combretastatins | Anticancer, Tubulin Polymerization Inhibition | Methoxy-substituted benzaldehydes |

| Chalcones | Anticancer, Anti-inflammatory | Methoxy-substituted benzaldehydes |

| Isoquinoline (B145761) Alkaloids | Various, including Antimicrobial | Methoxy-substituted benzaldehydes |

Building Block for the Construction of Heterocyclic Systems

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are of immense importance in medicinal chemistry and materials science. researchgate.netnih.govnih.gov The aldehyde functionality of 2,4-dimethoxybenzaldehyde, often used after deprotection from its acetal (B89532) form, is a perfect electrophilic partner in a variety of cyclization reactions to form these ring systems.

A prime example is the Pictet-Spengler reaction . First discovered in 1911, this reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgmdpi.com When tryptamine (B22526) or its derivatives are used, the reaction yields tetrahydro-β-carbolines, a core structure in many indole (B1671886) alkaloids with significant pharmacological properties. nih.govchemrxiv.org In this context, 2,4-dimethoxybenzaldehyde can be reacted with a suitable β-arylethylamine to construct complex heterocyclic scaffolds bearing the 2,4-dimethoxyphenyl substituent. The reaction proceeds through the formation of an iminium ion, which is then attacked by the electron-rich aromatic ring of the β-arylethylamine to close the ring. wikipedia.org

The versatility of 2,4-dimethoxybenzaldehyde extends to the synthesis of a wide range of other heterocyclic systems. nih.gov Its aldehyde group can react with various dinucleophiles to construct different ring types. For example:

Reaction with hydrazines or hydrazides can lead to the formation of pyrazoles or pyrazolines . mdpi.com

Condensation with amidines or guanidines can be used to synthesize pyrimidines . nih.gov

Reactions with aminothiols or thioureas can yield thiazoles .

The following table outlines some of the key heterocyclic systems that can be synthesized from 2,4-dimethoxybenzaldehyde and the corresponding reaction partners.

| Heterocyclic System | Reaction Partner | Key Reaction Type |

| Tetrahydroisoquinolines | β-Phenylethylamines | Pictet-Spengler Reaction |

| Tetrahydro-β-carbolines | Tryptamines | Pictet-Spengler Reaction |

| Pyrimidines | Amidines, Guanidines | Condensation/Cyclization |

| Thiazoles | Aminothiols, Thioureas | Condensation/Cyclization |

| Imidazoles | Ammonia, α-Diketones | Debus Synthesis variant |

| Oxazolidinones | Amino alcohols | Cyclization |

Precursor for Functional Materials and Polymers (Focus on Synthetic Pathways)

The development of functional materials and polymers with specific electronic, optical, or biological properties is a major focus of modern chemistry. The aromatic structure and reactive functional groups of this compound make it an attractive precursor for monomers that can be incorporated into such advanced materials. google.com

The aldehyde group of 2,4-dimethoxybenzaldehyde can be transformed into a variety of polymerizable functionalities. For example, it can be converted into a vinyl group through a Wittig reaction or a styrenic monomer via condensation with an appropriate reagent. The resulting vinyl- or styrenyl-2,4-dimethoxybenzene can then be polymerized, often via controlled radical polymerization techniques, to create polymers with pendant dimethoxyphenyl groups. These groups can influence the polymer's properties, such as its solubility, thermal stability, and refractive index.

Furthermore, the aldehyde can participate in polycondensation reactions. For instance, reaction with di-functional nucleophiles like diamines or diols could lead to the formation of polyimines (Schiff base polymers) or polyacetals, respectively. These polymers often exhibit interesting properties such as liquid crystallinity or chemosensory capabilities.

A potential synthetic pathway to a functional polymer could involve:

Monomer Synthesis: Conversion of the aldehyde group of 2,4-dimethoxybenzaldehyde to a polymerizable group, such as an acrylate (B77674) or methacrylate, by reaction with an appropriate precursor.

Polymerization: Radical polymerization of the resulting monomer to yield a polyacrylate or polymethacrylate (B1205211) with pendant 2,4-dimethoxyphenyl units.

Post-Polymerization Modification: The methoxy groups on the polymer side chains could potentially be demethylated to yield phenol (B47542) groups, which can then be further functionalized to introduce new properties to the material. google.com

While specific, large-scale industrial polymers based solely on this monomer are not widely documented, its role as a building block in the synthesis of specialized functional materials for research applications is significant. For example, derivatives are used in creating materials for organic light-emitting diodes (OLEDs) and as components in photosensitive resins.

Development of Novel Reagents and Catalytic Systems (if relevant to its direct chemical role)

Beyond its use as a structural component, 2,4-dimethoxybenzaldehyde itself serves as a specialized chemical reagent and can be a precursor to more complex reagents and catalyst ligands.

A well-established application is its use as a colorimetric reagent for the specific quantification of phlorotannins, a class of polyphenols found in brown algae. wikipedia.orgchemicalbook.comfishersci.ca The aldehyde reacts specifically with the 1,3- and 1,3,5-tri-substituted phenolic rings characteristic of phlorotannins to produce a colored adduct, allowing for their concentration to be determined spectrophotometrically.

In the realm of catalysis, the 2,4-dimethoxyphenyl motif can be incorporated into ligands for transition metal catalysts. The aldehyde group can be converted into a phosphine, amine, or thiol, which can then coordinate to a metal center. The electron-donating methoxy groups can influence the electronic properties of the resulting catalyst, potentially enhancing its activity or selectivity. For example, derivatives of similar dimethoxybenzene compounds have been used in the development of ligands for ruthenium-catalyzed reactions and titanium-catalyzed cyclomagnesiation processes. doi.orgsciforum.net

Furthermore, the aldehyde itself can act as a substrate in the development and screening of new catalytic reactions. The development of catalysts for asymmetric additions to aldehydes is a major area of research, and 2,4-dimethoxybenzaldehyde can serve as a model substrate to test the efficacy and selectivity of new catalytic systems. For example, research into Brønsted acid-catalyzed Pictet-Spengler reactions has used various substituted benzaldehydes to understand the factors controlling stereoselectivity. chemrxiv.org

The potential exists to develop organocatalysts derived from this compound. For instance, the aldehyde could be converted into a chiral amine or a derivative that could catalyze reactions such as aldol (B89426) or Michael additions, leveraging the steric and electronic properties of the dimethoxy-substituted ring.

Future Directions and Emerging Research Opportunities

Development of More Sustainable and Green Synthetic Routes

The future synthesis of 1-(Dimethoxymethyl)-2,4-dimethoxybenzene will increasingly prioritize methodologies that are environmentally benign and economically viable. Current synthetic approaches often rely on traditional methods that may involve hazardous reagents or produce significant waste. Future research will likely focus on several key areas to improve the sustainability of its production.

One promising avenue is the use of greener solvents and catalysts. For instance, dimethoxymethane (B151124) (DMM) has been investigated as a component in matching-solvents for the conversion of biomass, demonstrating its potential as a green chemical. usda.gov Research could explore adapting such solvent systems for the synthesis of this compound, potentially replacing more hazardous volatile organic compounds.

Table 1: Comparison of Traditional vs. Potential Green Synthetic Approaches

| Parameter | Traditional Synthesis (Example: Methylation) | Future Green Synthesis |

|---|---|---|

| Reagents | Dimethyl sulfate (B86663), Iodomethane, strong bases (e.g., KOH) chemicalbook.com | Dimethyl carbonate (DMC), CO2-based methylation |

| Solvents | DMSO, Dichloromethane chemicalbook.com | Supercritical CO2, ionic liquids, bio-based solvents |

| Catalysts | None (stoichiometric reagents) | Reusable solid acids, enzymes, photocatalysts |

| Energy Input | Often requires heating/reflux | Ambient temperature, microwave-assisted, sonochemical |

| Waste Profile | Salt byproducts, hazardous solvent waste | Minimal waste, recyclable components |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The functional groups of this compound—the dimethoxymethyl acetal (B89532) and the electron-rich dimethoxy-substituted benzene (B151609) ring—offer a rich landscape for exploring novel chemical reactions. The acetal group serves as a protected aldehyde, which can be deprotected under specific acidic conditions to yield 2,4-dimethoxybenzaldehyde (B23906). Future research could investigate highly selective deprotection methods that are orthogonal to other functional groups in complex molecules.

Beyond its role as a protecting group, the reactivity of the C-H bonds within the dimethoxymethyl moiety could be a target for direct functionalization. Modern catalytic methods for C-H activation could potentially enable the introduction of new substituents directly onto the acetal carbon, opening pathways to novel molecular architectures without the need for deprotection-functionalization-reprotection sequences.

The electron-donating methoxy (B1213986) groups strongly activate the aromatic ring towards electrophilic substitution. While predictable, there is an opportunity to explore reactions under unconventional conditions to achieve unprecedented substitution patterns. For example, using novel catalyst systems could direct substitution to the less-favored positions on the ring, providing access to isomers that are difficult to synthesize via classical methods. The reactivity of the related 2,4-dimethoxybenzyl (DMB) group in deprotection reactions has been studied, revealing insights into the stability and electronic effects of this system. researchgate.net Similar investigations into the reactivity of the dimethoxymethyl group could provide a deeper understanding of its chemical behavior.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow chemistry represents a significant leap forward for chemical manufacturing, offering enhanced safety, consistency, and scalability. Integrating the synthesis of this compound into flow chemistry platforms is a key area for future development. Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities while minimizing reaction volumes and potential hazards.

Automated synthesis platforms, which combine flow chemistry with real-time reaction monitoring and machine-learning algorithms for optimization, could accelerate the discovery of optimal synthetic routes. Such platforms can rapidly screen a wide range of catalysts, solvents, and conditions, drastically reducing the time required for process development.

Furthermore, derivatives of dimethoxybenzene are being actively explored for applications in energy storage, specifically in non-aqueous redox flow batteries (RFBs). rsc.org The development of efficient and scalable syntheses for these materials is critical. Flow chemistry provides an ideal platform for producing these redox-active molecules, including potentially this compound and its derivatives, on a scale required for grid-level energy storage solutions. rsc.org

Advanced Materials Applications Beyond Current Scope

The unique electronic and structural properties of the dimethoxybenzene core suggest that this compound could serve as a valuable building block for a new generation of advanced materials.

One of the most promising areas is in organic electronics. Dimethoxybenzene derivatives have been identified as promising redox-active materials for non-aqueous flow batteries due to their favorable electrochemical characteristics. rsc.org Future research could specifically evaluate this compound as a candidate for these systems or as a precursor for more complex redox-active polymers. The goal would be to tune its solubility, redox potential, and stability through chemical modification.

In the realm of polymer chemistry, the aldehyde functionality (unmasked from the acetal) can be used in polymerization reactions to create novel conductive or porous polymers. For example, it could be a monomer in the synthesis of conjugated microporous polymers (CMPs) or covalent organic frameworks (COFs), materials with applications in gas storage, separation, and catalysis. The dimethoxy groups would enhance the processability and electronic properties of the resulting polymers.

Synergistic Approaches Combining Experimental and Computational Methods

The synergy between experimental synthesis and computational modeling is a powerful tool for accelerating chemical research. For this compound, this combined approach can provide deep insights into its properties and reactivity, guiding the design of new experiments and materials.

Density Functional Theory (DFT) calculations can be employed to predict molecular geometries, electronic properties (such as HOMO/LUMO energy levels), and reaction pathways. bohrium.com Such studies can help rationalize observed reactivity and predict the outcomes of unexplored transformations. For example, computational modeling could identify the most likely sites for electrophilic attack on the aromatic ring under various conditions or calculate the energy barriers for different C-H activation pathways. researchgate.netnih.gov

Molecular electrostatic potential (MEP) maps can reveal regions of a molecule that are electron-rich or electron-poor, predicting how it will interact with other reagents. bohrium.com This information is invaluable for designing new materials, such as predicting how the molecule might arrange in a crystal lattice or bind to a target protein. By comparing computational data with experimental results from techniques like X-ray crystallography and NMR spectroscopy, researchers can build highly accurate models of molecular behavior. bohrium.comnih.gov

Table 2: Predicted Physicochemical Properties (Computational)

| Property | Predicted Value | Significance |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 36.92 Ų | Influences solubility and permeability in biological systems. |

| logP (Octanol-Water Partition Coeff.) | 1.98 | Indicates moderate lipophilicity. |

| Hydrogen Bond Acceptors | 4 | Potential for intermolecular interactions. |

| Hydrogen Bond Donors | 0 | Acts primarily as a hydrogen bond acceptor. |

| Rotatable Bonds | 4 | Indicates molecular flexibility. |

Data derived from computational models for structurally related compounds and the target molecule. chemscene.com

This integrated approach allows for a more rational and efficient exploration of the chemical space surrounding this compound, paving the way for its application in novel and sophisticated technologies.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-(Dimethoxymethyl)-2,4-dimethoxybenzene, and how can reaction conditions be optimized for improved yields?

- Methodological Answer : The compound is synthesized via multi-step pathways involving methoxylation and protective group strategies. For example, derivatives are prepared using GaCl₃-catalyzed C–H propargylation of arenes (85% yield under optimized conditions: 0.12 mmol substrate, 0.36 mmol 1,3-dimethoxybenzene, room temperature) . Intermediate steps may include Baeyer-Villiger oxidation (using HCOOH and KOH) to introduce methoxy groups, followed by protective group chemistry (e.g., ethoxymethyl ether formation with chloromethyl ethyl ether) . Optimization involves adjusting stoichiometry, catalyst loading (e.g., In(OTf)₃ for heterocyclic derivatives), and solvent polarity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- ¹H/¹³C NMR : Critical for confirming regiochemistry and methoxy group placement. For example, aromatic protons in derivatives exhibit splitting patterns (e.g., δ 6.52 ppm, J = 8.3 Hz for para-substituted protons) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1637 cm⁻¹ in intermediates) .

- Mass Spectrometry : Validates molecular weight (e.g., MW 174.24 g/mol for related compounds) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry for solid-state derivatives .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-rich aromatic ring (due to two methoxy groups) enhances electrophilic substitution but may hinder oxidative coupling. Computational studies (DFT) can map electron density to predict reactivity. Experimentally, catalytic systems like Pd-based catalysts are effective for allylation or propargylation, as seen in GaCl₃-catalyzed reactions . Steric effects from the dimethoxymethyl group require bulky ligands (e.g., tert-butyl) to prevent side reactions .

Q. What strategies can resolve contradictions in reported biological activities (e.g., CYP1B1 inhibition vs. anticancer effects)?

- Methodological Answer :

- Dose-Response Analysis : Compare IC₅₀ values across studies. For instance, CYP1B1 inhibition (IC₅₀ = 6 nM) is potent, while anticancer activity may require higher concentrations (>10 µM) .

- Cell Line Specificity : Test across multiple lines (e.g., HeLa vs. MCF-7) to identify selectivity.

- Metabolic Stability Assays : Use liver microsomes to assess if rapid metabolism reduces efficacy in vivo .

Q. How can researchers address discrepancies in catalytic efficiency data for reactions involving this compound?

- Methodological Answer :

- Control Experiments : Verify catalyst purity (e.g., In(OTf)₃ vs. InCl₃) and moisture sensitivity .

- Kinetic Profiling : Compare turnover numbers (TON) under identical conditions (solvent, temperature).

- Computational Modeling : Use DFT to identify rate-limiting steps (e.g., C–H activation vs. reductive elimination) .

Experimental Design & Safety

Q. What are the best practices for handling and storing this compound to prevent degradation?

- Methodological Answer :

- Storage : Under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation .

- Handling : Use gloveboxes for air-sensitive reactions. PPE includes nitrile gloves and safety goggles .

- Stability Testing : Monitor via HPLC every 6 months; degradation products (e.g., quinones) elute earlier .

Q. How can this compound serve as an intermediate in synthesizing heterocyclic scaffolds (e.g., thiazoles or β-carbolines)?

- Methodological Answer :

- Ugi Reaction : React with isocyanides and amines to form α-acylaminoketones, then treat with Lawesson’s reagent to yield 5-aminothiazoles .

- Cyclization : Use In(OTf)₃ to catalyze β-carboline formation via Pictet-Spengler reactions .

Data Interpretation

Q. How should researchers interpret conflicting NMR data for derivatives of this compound?

- Methodological Answer :

- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., rotamers) by cooling to –40°C .

- COSY/NOESY : Assign coupling patterns and confirm substituent orientation .

- Isotopic Labeling : Use ¹³C-labeled reagents to trace signal origins in complex mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。